molecular formula C8H5BrIN B1593090 5-bromo-6-iodo-1H-indole CAS No. 1000343-06-5

5-bromo-6-iodo-1H-indole

Cat. No.: B1593090
CAS No.: 1000343-06-5
M. Wt: 321.94 g/mol
InChI Key: PMBYXSFYQDBLEF-UHFFFAOYSA-N
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Description

5-Bromo-6-iodo-1H-indole: is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 5th and 6th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological properties. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of 1H-indole. The process begins with the bromination of 1H-indole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to iodination using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-6-iodo-1H-indole is used as a building block in organic synthesis. Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological and medicinal research. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions allows for the creation of various industrially relevant compounds .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole
  • 6-Iodo-1H-indole
  • 5-Chloro-6-iodo-1H-indole

Comparison: 5-Bromo-6-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to 5-bromo-1H-indole and 6-iodo-1H-indole, the dual halogenation provides additional sites for functionalization and potential interactions with biological targets. This dual halogenation can enhance the compound’s versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-bromo-6-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBYXSFYQDBLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646818
Record name 5-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-06-5
Record name 5-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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